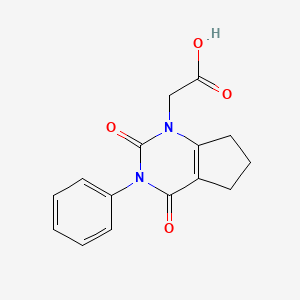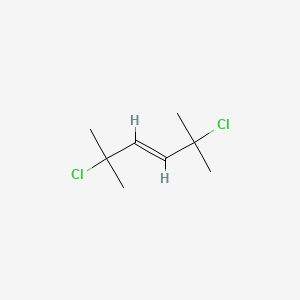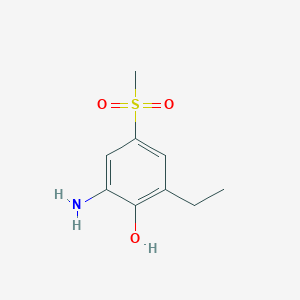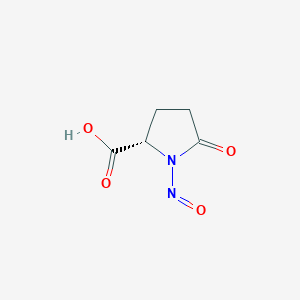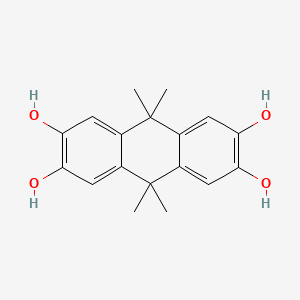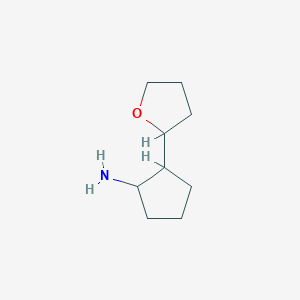
Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) is an organic compound that features a cyclopentylamine moiety attached to a tetrahydro-2-furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) typically involves the reaction of cyclopentylamine with tetrahydro-2-furyl derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where cyclopentylamine reacts with a halogenated tetrahydro-2-furyl compound in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amines.
Scientific Research Applications
Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofurfuryl alcohol: A related compound with a tetrahydro-2-furyl group.
Cyclopentylamine: Shares the cyclopentylamine moiety.
Uniqueness
Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) is unique due to the combination of the cyclopentylamine and tetrahydro-2-furyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(oxolan-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-8-4-1-3-7(8)9-5-2-6-11-9/h7-9H,1-6,10H2 |
InChI Key |
GBKSOGYFZFKRNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


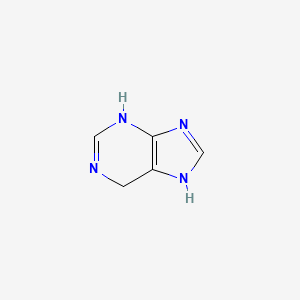
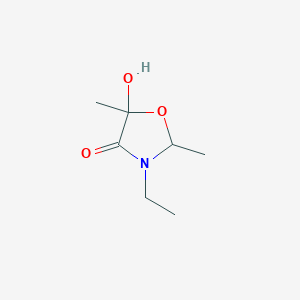
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
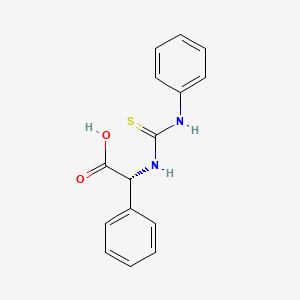
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
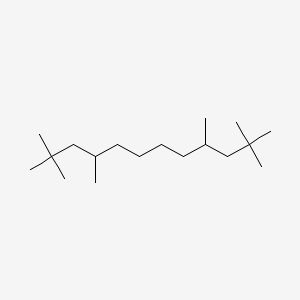
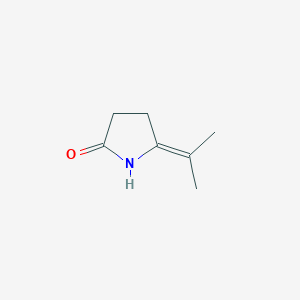
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

